molecular formula C10H19FN2O2 B3367162 (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1638772-27-6

(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

Cat. No. B3367162
CAS RN: 1638772-27-6
M. Wt: 218.27
InChI Key: QHVIBSNJHHGNCZ-HTQZYQBOSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate” are not fully detailed in the search results. Its molecular weight is 218.2707 , and it’s likely to have properties common to organic compounds containing amine, fluoride, and carboxylate functional groups.

Scientific Research Applications

Synthesis of Substituted Piperidines

Research has demonstrated the utility of tert-butyl piperidine-1-carboxylate derivatives in the stereoselective synthesis of substituted piperidines. For instance, Boev et al. (2015) developed stereoselective syntheses for tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates through reactions with L-selectride, highlighting the versatility of such compounds in organic synthesis Boev et al., 2015.

Vinylfluoro Group as an Acetonyl Cation Equivalent

Purkayastha et al. (2010) explored the vinylfluoro group as an acetonyl cation equivalent, showcasing a cascade of reactions leading to pipecolic acid derivatives from tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate. This research emphasizes the strategic use of fluoroalkyl groups in organic synthesis Purkayastha et al., 2010.

Diastereoselective Hydroxylation

The diastereoselective hydroxylation of piperidin-2-ones, as developed by Marin et al. (2002), involves the synthesis of (2S,5R)-5-hydroxylysine and related α-amino acids. This process underscores the importance of selective hydroxylation in the preparation of biologically significant molecules Marin et al., 2002.

Biocatalytic Applications

Liu et al. (2018) demonstrated the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of statins, using carbonyl reductase from Rhodosporidium toruloides. This study highlights the application of biocatalysis in the efficient and enantioselective synthesis of pharmaceutical intermediates Liu et al., 2018.

Fluorous Synthesis

Pardo et al. (2001) introduced fluorous derivatives of tert-butyl alcohol as novel protecting groups, which could be employed in fluorous synthesis to efficiently separate and purify carboxylic acid derivatives. This approach demonstrates the integration of fluorous chemistry with traditional organic synthesis for improved efficiency and selectivity Pardo et al., 2001.

Safety and Hazards

The safety and hazards associated with “(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate” are not provided in the search results. As with all chemicals, appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638772-27-6, 1932247-39-6
Record name rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTYL (3R,5R)-3-AMINO-5-FLUOROPIPERIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
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(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

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